Phenyl(pyridin-3-yl)methanamine

Descripción

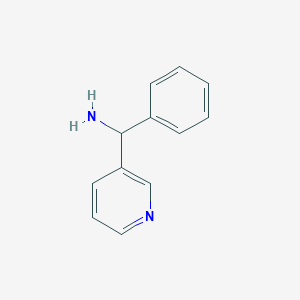

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYKWHGBZMOSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-53-2 | |

| Record name | phenyl(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Phenyl(pyridin-3-yl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of Phenyl(pyridin-3-yl)methanamine, a heterocyclic amine that has emerged as a significant building block in modern medicinal chemistry. While a singular, celebrated moment of "discovery" for this compound is not readily apparent in the historical literature, its story is one of synthetic evolution and the strategic application of chemical principles to address challenges in drug development. This document will trace the origins of its key structural components, detail the logical and most prevalent synthetic pathways, and explore its role as a privileged scaffold in the quest for novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of the Phenyl-Pyridine Moiety

Phenyl(pyridin-3-yl)methanamine (C₁₂H₁₂N₂) is a deceptively simple molecule, yet its constituent parts—a phenyl group and a pyridin-3-yl group linked by a methylene amine—represent a powerful combination in the design of bioactive compounds. The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, modulate pKa, and alter metabolic stability, often leading to improved pharmacokinetic profiles. The phenyl group provides a lipophilic region for van der Waals interactions and a scaffold for further functionalization. The flexible aminomethyl linker allows for optimal positioning of these two key pharmacophores within a biological target.

The true significance of Phenyl(pyridin-3-yl)methanamine lies not in its own inherent biological activity, but in its utility as a versatile intermediate and a foundational piece for more complex molecular architectures. Its history is therefore intrinsically linked to the broader history of pyridine synthesis and the rise of reductive amination as a cornerstone of medicinal chemistry.

Historical Context and the Genesis of a Scaffold

The journey to Phenyl(pyridin-3-yl)methanamine begins with the independent histories of its two core components: the pyridine ring and the synthetic methodologies to create aminomethylpyridines.

The Enduring Legacy of the Pyridine Ring

The synthesis of substituted pyridines has been a long-standing area of focus in organic chemistry. Early methods, such as the Hantzsch pyridine synthesis, developed in the late 19th century, provided foundational access to this important heterocycle. Over the decades, a vast array of synthetic strategies has been developed to introduce functionality at various positions of the pyridine ring, reflecting its growing importance in pharmaceuticals and agrochemicals.

The Precursor: Phenyl(pyridin-3-yl)methanone (3-Benzoylpyridine)

The most direct synthetic precursor to Phenyl(pyridin-3-yl)methanamine is Phenyl(pyridin-3-yl)methanone, also known as 3-Benzoylpyridine.[1][2][3][4] This ketone is a stable, versatile organic compound that serves as a valuable intermediate in its own right.[1] Its availability through various synthetic routes, including Friedel-Crafts acylation and cross-coupling reactions, has been a key enabler for the subsequent synthesis of the target amine.

Table 1: Physicochemical Properties of Phenyl(pyridin-3-yl)methanone

| Property | Value |

| CAS Number | 5424-19-1 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Melting Point | 36-40 °C |

| Boiling Point | 307 °C |

Source:[3]

The Synthetic Cornerstone: Reductive Amination

The "discovery" of Phenyl(pyridin-3-yl)methanamine is less a moment of serendipity and more a logical consequence of the development of reliable and high-yielding synthetic methods. The most prominent of these is reductive amination .[5][6][7]

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[5][6] The process involves the initial reaction of the carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][8]

The Causality of Method Selection

The choice of reductive amination for the synthesis of Phenyl(pyridin-3-yl)methanamine from its ketone precursor is driven by several key factors:

-

Efficiency: It is often a one-pot reaction, which is highly desirable in terms of resource and time management.[5]

-

Selectivity: Mild reducing agents can be chosen that selectively reduce the imine intermediate without affecting other functional groups that may be present in the molecule.[6]

-

Versatility: A wide range of amines and carbonyl compounds can be used, making it a highly adaptable method.[6]

Generalized Experimental Protocol for the Synthesis of Phenyl(pyridin-3-yl)methanamine

The following protocol is a generalized procedure based on established principles of reductive amination. Specific reaction conditions may be optimized for scale and purity requirements.

Reaction:

Materials:

-

Phenyl(pyridin-3-yl)methanone

-

Ammonia source (e.g., ammonium acetate, methanolic ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Phenyl(pyridin-3-yl)methanone in an appropriate anhydrous solvent, add the ammonia source. If required, an acid catalyst can be added to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for a period sufficient to allow for the formation of the imine intermediate. This can be monitored by techniques such as TLC or LC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Continue to stir the reaction mixture until the reduction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the careful addition of water or a suitable aqueous solution. Extract the product into an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield Phenyl(pyridin-3-yl)methanamine.

Diagram 1: Synthetic Workflow for Phenyl(pyridin-3-yl)methanamine via Reductive Amination

Caption: A generalized workflow for the synthesis of Phenyl(pyridin-3-yl)methanamine.

Application in Drug Discovery: A Privileged Scaffold

The true value and historical significance of Phenyl(pyridin-3-yl)methanamine are most evident in its application as a scaffold in drug discovery. The aminomethylpyridine motif is a common feature in a wide range of biologically active compounds.

The phenyl(pyridin-3-yl)methanamine core provides a three-dimensional structure that can be readily elaborated to explore chemical space and optimize interactions with biological targets. Numerous patents and research articles describe the synthesis of derivatives for various therapeutic areas, including but not limited to oncology, inflammation, and neurodegenerative diseases.

Diagram 2: Role of Phenyl(pyridin-3-yl)methanamine as a Scaffold

Sources

- 1. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5424-19-1|Phenyl(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Physicochemical properties of Phenyl(pyridin-3-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Characterization of Phenyl(pyridin-3-yl)methanamine

Abstract

Phenyl(pyridin-3-yl)methanamine is a heterocyclic compound featuring phenyl and pyridyl scaffolds, which are of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical physicochemical properties of Phenyl(pyridin-3-yl)methanamine. In the absence of extensive published experimental data for this specific molecule, this document focuses on the authoritative, field-proven methodologies for determining these properties. We provide detailed, self-validating experimental protocols for the determination of acid dissociation constants (pKa), lipophilicity (logP/logD), and aqueous solubility, explaining the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals to enable the robust characterization of this and similar novel chemical entities.

Chemical Identity and Significance

Molecular Structure and Identifiers

Phenyl(pyridin-3-yl)methanamine is characterized by a central aminomethyl linker connecting a phenyl ring and a pyridine ring at its 3-position. This structure imparts both lipophilic (phenyl group) and polar, basic (pyridine and amine groups) characteristics, making its physicochemical profile complex and highly pH-dependent.

Table 1: Chemical Identifiers for Phenyl(pyridin-3-yl)methanamine

| Identifier | Value |

| IUPAC Name | Phenyl(pyridin-3-yl)methanamine |

| Synonyms | 3-(Aminobenzyl)pyridine |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CN=CC=C2)N |

| InChI Key | BZJRGJWVWJMAKL-UHFFFAOYSA-N |

Rationale for Physicochemical Profiling in Drug Discovery

The journey of a candidate molecule from discovery to a viable drug is heavily dictated by its physicochemical properties. For a molecule like Phenyl(pyridin-3-yl)methanamine, this profile governs:

-

Solubility & Dissolution: The ability of the compound to dissolve in aqueous biological fluids is the first step towards absorption.

-

Permeability: Lipophilicity influences the molecule's capacity to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Target Binding: The ionization state (governed by pKa) affects how the molecule interacts with its biological target.

-

Off-Target Effects: Properties like lipophilicity can predict potential for non-specific binding and certain toxicities.[2]

This guide provides the experimental framework to generate this essential data package.

Ionization State: pKa Determination

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly impacts solubility, absorption, and receptor interaction. Phenyl(pyridin-3-yl)methanamine has two basic centers: the aliphatic primary amine and the pyridine ring nitrogen. Therefore, two distinct pKa values are expected.

Causality Behind Method Selection

Potentiometric titration is the gold standard for pKa determination due to its simplicity, low cost, and high precision.[3] It directly measures pH changes upon the addition of a titrant, allowing for the determination of the inflection point where pH equals pKa.[3][4] For compounds with a chromophore, UV-Vis spectrophotometry offers a sensitive alternative that can be used with very small amounts of sample.[5] It relies on the change in absorbance at a specific wavelength as the molecule's ionization state changes with pH.[3][5]

Experimental Protocol: Potentiometric Titration

This protocol provides a self-validating system for determining the pKa values of Phenyl(pyridin-3-yl)methanamine.

1. Preparation of Solutions:

- Analyte Solution: Accurately weigh ~5-10 mg of Phenyl(pyridin-3-yl)methanamine and dissolve in ~50 mL of a suitable solvent (e.g., 20% v/v methanol in ionic strength-adjusted water). The co-solvent is used to ensure complete dissolution of the free base.

- Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M potassium hydroxide (KOH). These should also be prepared in the same co-solvent system to avoid solvent effects during titration.

- Ionic Strength Adjustment: Use 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.

2. Instrument Calibration:

- Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is in excellent condition.

3. Titration Procedure:

- Place the analyte solution in a thermostatted vessel at 25°C.

- Begin by titrating with the standardized HCl solution, adding small, precise aliquots (e.g., 0.02 mL) using an auto-burette.

- Record the pH value after each addition, allowing the reading to stabilize.

- Continue the titration well past the expected equivalence points to map the entire curve.

- Repeat the process by back-titrating with the standardized KOH solution to ensure reversibility and accuracy.

4. Data Analysis:

- Plot pH (y-axis) versus the volume of titrant added (x-axis).

- The pKa values correspond to the pH at the half-equivalence points. These are identified as the inflection points on the sigmoid titration curve.[3]

- Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peaks of this derivative plot correspond to the equivalence points.

Visualization of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: LogP and LogD Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[2] It is expressed as the partition coefficient (P) between n-octanol and water.

-

LogP: The logarithm of the partition coefficient for the neutral species of the molecule.

-

LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For an ionizable compound, LogD is the more physiologically relevant parameter.[2][6]

Causality Behind Method Selection

The shake-flask method is the universally recognized "gold standard" for LogP/D determination due to its direct measurement of the compound's partitioning between two immiscible phases.[2][7] Its primary advantage is accuracy, though it can be labor-intensive.[7] The choice of n-octanol is based on its ability to mimic the amphiphilic nature of biological membranes.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This protocol is designed to measure the distribution coefficient at the physiological pH of blood serum (pH 7.4).

1. Preparation of Phases:

- Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer by shaking it vigorously with n-octanol for 24 hours, then allowing the phases to separate. Discard the n-octanol.

- Organic Phase: Pre-saturate n-octanol by shaking it vigorously with the pH 7.4 buffer for 24 hours. Allow separation and discard the aqueous layer. This pre-saturation step is critical to prevent volume changes during the experiment.

2. Partitioning:

- Prepare a stock solution of Phenyl(pyridin-3-yl)methanamine in n-octanol (or the aqueous buffer, depending on solubility).

- In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 10 mL of each).

- Add a small, known amount of the compound stock solution, ensuring the final concentration is well below its solubility limit in either phase.

- Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow equilibrium to be reached.[8]

- Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

3. Quantification:

- Carefully take an aliquot from both the n-octanol and the aqueous phase.

- Determine the concentration of the analyte in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS. A calibration curve for the analyte in each phase is required for accurate quantification.

4. Calculation:

- Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Visualization of Experimental Workflow

Caption: Workflow for LogD determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a critical property that influences everything from the design of in vitro assays to oral bioavailability.[9] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput method used for early-stage screening.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is considered the "gold standard" and is crucial for lead optimization and formulation.[9][10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility, providing the most reliable value for biopharmaceutical assessment.

1. Sample Preparation:

- Add an excess amount of solid, crystalline Phenyl(pyridin-3-yl)methanamine to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[11]

- To each vial, add a known volume of an aqueous buffer of a specific pH (e.g., pH 2.0, 6.5, and 7.4 to assess solubility across the gastrointestinal tract).

2. Equilibration:

- Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

3. Separation of Undissolved Solid:

- After equilibration, the saturated solution must be separated from the excess solid. This is a critical step.

- Use a low-binding filter (e.g., a 96-well solubility filter plate) or centrifugation at high speed to obtain a clear, particle-free supernatant.[10][11]

4. Quantification:

- Carefully take an aliquot of the clear supernatant.

- Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

5. Data Presentation:

- The results should be presented clearly, specifying the pH and temperature of the measurement.

Table 2: Example Data Presentation for Thermodynamic Solubility

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 2.0 | 37 | Experimental Value | Calculated Value |

| 6.5 | 37 | Experimental Value | Calculated Value |

| 7.4 | 37 | Experimental Value | Calculated Value |

Summary of Physical Properties

While detailed experimental data for Phenyl(pyridin-3-yl)methanamine is sparse, data for related compounds can provide useful context. For instance, the related compound 3-(aminomethyl)pyridine has a reported boiling point of 226°C and a negative LogP (-0.32), indicating high polarity.[13] The ketone analogue, Phenyl(pyridin-3-yl)methanone, has a reported melting point range of 36-40°C and a boiling point of 307°C.[14] These values suggest that Phenyl(pyridin-3-yl)methanamine is likely a liquid or low-melting solid at room temperature with a high boiling point.

Table 3: Summary of Physicochemical Properties

| Property | Value | Method | Significance in Drug Development |

| Molecular Weight | 184.24 g/mol | Calculated | Influences diffusion and fits within Lipinski's guidelines. |

| pKa₁ (Amine) | To be determined | Potentiometry | Governs charge state in blood and upper intestine. |

| pKa₂ (Pyridine) | To be determined | Potentiometry | Governs charge state in the stomach. |

| LogD at pH 7.4 | To be determined | Shake-Flask | Predicts membrane permeability and plasma protein binding. |

| Aqueous Solubility | To be determined | Shake-Flask | Critical for absorption and formulation. |

| Boiling Point | ~226 °C (estimated from 3-(aminomethyl)pyridine)[13] | N/A | Indicator of volatility and thermal stability. |

Conclusion

The physicochemical characterization of Phenyl(pyridin-3-yl)methanamine is a foundational step in evaluating its potential as a drug development candidate. While published data is limited, the robust, gold-standard methodologies detailed in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermodynamic solubility assessment—provide a clear and reliable pathway for generating the essential data package. A precise understanding of ionization, lipophilicity, and solubility is not merely an academic exercise; it is the cornerstone of rational drug design, enabling scientists to predict a compound's in vivo behavior, optimize its structure for improved ADME properties, and ultimately increase its probability of success in the clinic.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (No date). National Institutes of Health. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (No date). University of Louisiana Monroe. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Journal of Visualized Experiments. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (No date). ACS Publications. [Link]

-

LogP/D - Cambridge MedChem Consulting. (No date). Cambridge MedChem Consulting. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (No date). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

Aqueous Solubility - Creative Biolabs. (No date). Creative Biolabs. [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Protocols.io. [Link]

-

How to calculate pKa - BYJU'S. (No date). BYJU'S. [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. (No date). Environmental Science: Processes & Impacts. [Link]

-

Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). (No date). Kuujia. [Link]

-

phenyl-pyridin-3-ylmethanone - 5424-19-1, C12H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]

-

pyridin-3-ylmethanamine - Stenutz. (No date). Stenutz. [Link]

-

Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem. (No date). PubChem. [Link]

Sources

- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. pyridin-3-ylmethanamine [stenutz.eu]

- 14. chemsynthesis.com [chemsynthesis.com]

Phenyl(pyridin-3-yl)methanamine CAS number and identifiers

An In-depth Technical Guide to Phenyl(pyridin-3-yl)methanamine: Synthesis, Identifiers, and Characterization

Abstract

This technical guide provides a comprehensive overview of Phenyl(pyridin-3-yl)methanamine, a valuable primary amine for research and development in medicinal chemistry and materials science. A critical distinction is made between this target compound and its ketone precursor, Phenyl(pyridin-3-yl)methanone. While Phenyl(pyridin-3-yl)methanamine is not extensively cataloged with a dedicated CAS number, this guide details its logical and efficient synthesis via one-pot reductive amination. We present a field-proven experimental protocol, key chemical identifiers, expected analytical signatures, and essential safety information, equipping researchers with the foundational knowledge to synthesize, identify, and utilize this compound.

Introduction and Nomenclature Clarification

In the landscape of chemical synthesis, precise nomenclature is paramount. The compound of interest, Phenyl(pyridin-3-yl)methanamine , is a primary amine containing a central carbon atom bonded to a phenyl group, a pyridin-3-yl group, a hydrogen atom, and an amino group (-NH₂). It is structurally and functionally distinct from its common synthetic precursor, Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine), which possesses a ketone (C=O) functional group instead of an amine.

The methanone is a widely available commercial product, making it the ideal starting material for the synthesis of the less-common methanamine. This guide focuses on the practical synthesis and identification of Phenyl(pyridin-3-yl)methanamine, leveraging the accessibility of its ketone analogue.

Chemical Identity and Identifiers

For clarity, identifiers for both the target compound and its key precursor are provided.

Phenyl(pyridin-3-yl)methanamine (Target Compound)

This primary amine is the focus of this guide. While a specific CAS registry number is not consistently cited in major chemical databases, its molecular identity is well-defined. For reference, the isomeric compound Phenyl(pyridin-2-yl)methanamine is cataloged under CAS number 39930-11-5.[1][2]

| Identifier | Value |

| IUPAC Name | Phenyl(pyridin-3-yl)methanamine |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CN=CC=C2)N |

| InChI Key | InChIKey=FSLPDXDOMJXDIA-UHFFFAOYSA-N |

| CAS Number | Not consistently cataloged |

Phenyl(pyridin-3-yl)methanone (Precursor)

This ketone is the recommended starting material for the synthesis described herein. It is widely available from commercial suppliers.

| Identifier | Value |

| CAS Number | 5424-19-1[3][4][5][6] |

| IUPAC Name | Phenyl(pyridin-3-yl)methanone[7] |

| Synonyms | 3-Benzoylpyridine, Phenyl 3-pyridyl ketone[3][5] |

| Molecular Formula | C₁₂H₉NO[4][5] |

| Molecular Weight | 183.21 g/mol [4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CN=CC=C2[7] |

| InChI Key | RYMBAPVTUHZCNF-UHFFFAOYSA-N[3][7] |

| Physical Form | Solid[3] |

| Melting Point | 36-40 °C[4] |

Synthetic Strategy: One-Pot Reductive Amination

The most direct and efficient method to prepare Phenyl(pyridin-3-yl)methanamine is through the reductive amination of its ketone precursor.[8][9][10] This one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.[10][11]

Causality of Method Selection

-

Expertise: The choice of a one-pot reductive amination is based on its high efficiency and atom economy. This method avoids the isolation of the often-unstable imine intermediate, simplifying the workflow and typically leading to higher overall yields.

-

Trustworthiness: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. Its key advantage is its pH-dependent reactivity; it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone at a slightly acidic pH (5-6).[8][12] This selectivity is crucial for the success of the one-pot procedure. The reaction is self-validating, as successful conversion can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of Phenyl(pyridin-3-yl)methanamine.

Detailed Experimental Protocol

Materials:

-

Phenyl(pyridin-3-yl)methanone (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Setup: To a round-bottom flask equipped with a magnetic stir bar, add Phenyl(pyridin-3-yl)methanone (1.0 eq) and ammonium acetate (10.0 eq).

-

Dissolution: Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration with respect to the ketone). Stir the solution at room temperature for 30 minutes. The large excess of ammonium acetate provides a constant source of ammonia and buffers the reaction to a weakly acidic pH suitable for imine formation.

-

Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the stirring solution in small portions over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting ketone.

-

Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the reaction and destroys any remaining reducing agent.

-

Workup - Extraction: Remove most of the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Workup - Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure Phenyl(pyridin-3-yl)methanamine.

Predicted Properties and Analytical Characterization

The successful synthesis of Phenyl(pyridin-3-yl)methanamine must be confirmed through rigorous analytical characterization.

| Property | Predicted Value / Observation | Rationale |

| Physical State | Colorless to pale yellow oil or low-melting solid | Typical for benzylic amines of this molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc). Slightly soluble in water. | The presence of two nitrogen atoms allows for hydrogen bonding, but the two aromatic rings dominate. |

| Basicity | Basic. Will form salts with acids. | Contains both a primary aliphatic amine and a pyridine nitrogen, both of which are basic centers. |

Expected Spectroscopic Data:

-

¹H NMR: Expect a characteristic singlet for the benzylic proton (-CH (NH₂)-) between δ 4.5-5.5 ppm. A broad singlet for the -NH₂ protons will also be present. Aromatic protons for the phenyl and pyridyl rings will appear in the δ 7.0-8.5 ppm region.

-

¹³C NMR: The key signal will be the benzylic carbon (-C H(NH₂)-) around δ 55-65 ppm. Aromatic carbons will be in the δ 120-160 ppm range.

-

IR Spectroscopy: Look for the disappearance of the strong ketone C=O stretch from the starting material (approx. 1690 cm⁻¹). Key signals for the product include N-H stretching bands (two bands for a primary amine) in the 3300-3400 cm⁻¹ region and a C-N stretch around 1000-1200 cm⁻¹.

-

Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is a crucial confirmation. For C₁₂H₁₃N₂⁺, the expected m/z would be 185.1073.

Safety and Handling

While a specific safety data sheet (SDS) for Phenyl(pyridin-3-yl)methanamine is not available, compounds of this class (aromatic amines) require careful handling.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

Phenyl(pyridin-3-yl)methanamine is a structurally important yet under-documented chemical entity. This guide demystifies the compound by providing its definitive chemical identifiers and, most critically, a robust and reliable protocol for its synthesis from the commercially available precursor, Phenyl(pyridin-3-yl)methanone. By leveraging the well-established reductive amination reaction, researchers can confidently produce and characterize this versatile amine, enabling its application in drug discovery, ligand design, and advanced materials research.

References

-

Matrix Fine Chemicals. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. [Link]

-

Matrix Fine Chemicals. 1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0. [Link]

-

PubChem. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258. National Center for Biotechnology Information. [Link]

-

Alchem Pharmtech. CAS 3731-52-0 | Pyridin-3-ylmethanamine. [Link]

-

ResearchGate. Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl).... [Link]

-

ChemSynthesis. phenyl-pyridin-3-ylmethanone - 5424-19-1. [Link]

-

PubChem. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439. National Center for Biotechnology Information. [Link]

-

Wikipedia. Reductive amination. [Link]

-

ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]

- Google Search. Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone).

-

Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.... [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Angene Chemical. Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1). [Link]

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis.... [Link]

-

PubChem. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540. National Center for Biotechnology Information. [Link]

Sources

- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 5424-19-1: Phenyl-3-pyridinylmethanone | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. angenesci.com [angenesci.com]

- 7. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Spectroscopic Profile of Phenyl(pyridin-3-yl)methanamine: A Technical Guide

Introduction

Phenyl(pyridin-3-yl)methanamine is a bifunctional organic molecule incorporating a phenyl group, a pyridin-3-yl moiety, and a secondary amine. This unique combination of aromatic and heterocyclic systems makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Phenyl(pyridin-3-yl)methanamine, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of Phenyl(pyridin-3-yl)methanamine, with its distinct chemical environments, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct the anticipated spectra, providing a rationale for the expected signals and patterns.

Caption: Molecular structure of Phenyl(pyridin-3-yl)methanamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Phenyl(pyridin-3-yl)methanamine, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the amine, methine, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aromatic currents of both rings.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Amine (N-H) | 1.5 - 2.5 | broad singlet | 1H |

| Methine (C-H) | ~4.0 - 4.5 | singlet | 1H |

| Phenyl (C₆H₅) | 7.2 - 7.4 | multiplet | 5H |

| Pyridin-3-yl (H2, H6) | ~8.5 | multiplet | 2H |

| Pyridin-3-yl (H4) | ~7.7 | multiplet | 1H |

| Pyridin-3-yl (H5) | ~7.3 | multiplet | 1H |

Rationale and Interpretation:

-

Amine Proton (N-H): The amine proton is expected to appear as a broad singlet in the upfield region, typically between 1.5 and 2.5 ppm. Its chemical shift and broadness can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methine Proton (C-H): The methine proton, situated between two aromatic rings and adjacent to a nitrogen atom, is expected to be deshielded and appear as a singlet around 4.0-4.5 ppm. This is consistent with the chemical shift of the methylene protons in benzylamine, which appear around 3.8 ppm.[1]

-

Phenyl Protons (C₆H₅): The five protons of the phenyl ring are expected to resonate as a complex multiplet in the aromatic region, between 7.2 and 7.4 ppm.

-

Pyridin-3-yl Protons: The protons on the pyridine ring will be the most deshielded due to the electronegativity of the nitrogen atom. The protons at the 2 and 6 positions (H2, H6) are anticipated to be the most downfield, appearing around 8.5 ppm. The H4 proton is expected around 7.7 ppm, and the H5 proton, being the most upfield of the pyridine protons, should appear around 7.3 ppm, potentially overlapping with the phenyl signals. These predictions are based on the known spectra of 3-substituted pyridines.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Methine (C-H) | ~50 - 60 |

| Phenyl (C1') | ~140 - 145 |

| Phenyl (C2', C6') | ~127 - 129 |

| Phenyl (C3', C5') | ~128 - 130 |

| Phenyl (C4') | ~127 - 129 |

| Pyridin-3-yl (C2) | ~148 - 150 |

| Pyridin-3-yl (C3) | ~135 - 140 |

| Pyridin-3-yl (C4) | ~123 - 125 |

| Pyridin-3-yl (C5) | ~134 - 136 |

| Pyridin-3-yl (C6) | ~148 - 150 |

Rationale and Interpretation:

-

Methine Carbon (C-H): This carbon, bonded to two aromatic rings and a nitrogen atom, is expected to resonate in the range of 50-60 ppm.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (120-145 ppm). The quaternary carbon (C1') attached to the methine group will be the most downfield of the phenyl carbons.

-

Pyridin-3-yl Carbons: The carbons of the pyridine ring will also resonate in the aromatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded, appearing at the lower end of the aromatic region (~148-150 ppm). The chemical shifts of the other pyridine carbons are predicted based on the known data for 3-substituted pyridines.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of Phenyl(pyridin-3-yl)methanamine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Homogenize the magnetic field by shimming on the sample to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Phenyl(pyridin-3-yl)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Rationale and Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The exact position and shape of this band can be influenced by hydrogen bonding. For benzylamine, the N-H stretching bands appear around 3372 and 3303 cm⁻¹.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of medium intensity bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretch of the methine group is expected just below 3000 cm⁻¹.[4][5]

-

C=C Stretches: The C=C stretching vibrations of the phenyl and pyridine rings will give rise to several medium to strong absorption bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration is expected to produce a medium intensity band in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat Phenyl(pyridin-3-yl)methanamine sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: Acquire a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of Phenyl(pyridin-3-yl)methanamine (C₁₂H₁₂N₂), which is 184.10 g/mol .

-

Major Fragmentation Pathways: Under electron ionization, the molecule is expected to fragment in predictable ways.

Caption: Predicted major fragmentation pathways for Phenyl(pyridin-3-yl)methanamine in EI-MS.

Rationale and Interpretation:

-

Loss of a Phenyl Radical: Cleavage of the bond between the methine carbon and the phenyl ring would result in the formation of a pyridin-3-ylmethylaminyl cation at m/z 92.

-

Loss of a Pyridin-3-yl Radical: Cleavage of the bond between the methine carbon and the pyridine ring would lead to a benzylaminyl cation at m/z 106.

-

Formation of the Tropylium Ion: Rearrangement of the benzyl portion can lead to the formation of the highly stable tropylium ion at m/z 91.

-

Formation of the Phenyl Cation: Loss of the pyridin-3-ylmethylamine radical would result in the phenyl cation at m/z 77.[6]

-

Pyridine Ring Fragments: Fragmentation of the pyridine ring can also occur, leading to characteristic ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, provide a comprehensive analytical profile for Phenyl(pyridin-3-yl)methanamine. This information is essential for any researcher working with this compound, enabling confident structural confirmation and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

BenchChem. A Spectroscopic Comparison of N-Benzylphthalimide and Its Precursors, Phthalimide and Benzylamine.

-

ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

-

ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1.

-

National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

-

National Institute of Standards and Technology. Benzylamine - the NIST WebBook.

-

ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.

-

National Institute of Standards and Technology. Benzylamine - the NIST WebBook.

-

Journal of Undergraduate Chemistry Research. AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones.

-

CSEARCH. Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol.

-

ChemicalBook. 3-(Aminomethyl)pyridine.

-

PubChem. 3-Pyridinemethanamine.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

-

Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways.

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation.

-

BenchChem. Application Note: Elucidation of the Fragmentation Pattern of 3-Methyl-2-phenylbutanamide using Mass Spectrometry.

Sources

- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 2. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Determining the Crystal Structure of Phenyl(pyridin-3-yl)methanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of Phenyl(pyridin-3-yl)methanamine. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines a complete, validated workflow from chemical synthesis and crystallization to data collection, structure solution, and final refinement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to enable the successful crystallographic analysis of this and similar small molecules. We will detail the causality behind experimental choices, ensuring a self-validating system from precursor to final crystallographic information file (CIF).

Introduction: The Significance of Structural Elucidation

Phenyl(pyridin-3-yl)methanamine and its derivatives are of significant interest in medicinal chemistry and materials science. The pyridine moiety is a common feature in numerous therapeutic agents, offering a hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The precise three-dimensional arrangement of the phenyl and pyridyl rings, along with the conformation of the aminomethyl linker, dictates the molecule's intermolecular interactions. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level structural information, providing unequivocal data on bond lengths, bond angles, and packing arrangements within the crystal lattice.[2]

This guide will provide a hypothetical yet rigorous pathway to elucidate the crystal structure of the title compound, establishing a benchmark protocol for its characterization.

Synthesis and Purification

The first critical step is the synthesis of high-purity Phenyl(pyridin-3-yl)methanamine. A common and efficient route involves the reductive amination of its ketone precursor, Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine).

Synthesis of Phenyl(pyridin-3-yl)methanone

The precursor, 3-Benzoylpyridine, is commercially available but can also be synthesized via a Friedel-Crafts acylation of benzene with nicotinoyl chloride, which is derived from nicotinic acid.[3]

Protocol:

-

Preparation of Nicotinoyl Chloride: To 1 mole of nicotinic acid, add 6.9 moles of distilled thionyl chloride slowly over 20 minutes. Heat the mixture on a steam bath for 1 hour.[3] Remove excess thionyl chloride by distillation under reduced pressure.[3]

-

Friedel-Crafts Acylation: Add 500 ml of anhydrous benzene to the nicotinoyl chloride. Cool the mixture in an ice-salt bath. Add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the temperature between 5-10°C.[3]

-

Reaction and Work-up: Allow the mixture to warm to room temperature and then reflux for 6 hours.[3] Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.[3] The aqueous layer is then made strongly basic with 50% NaOH solution to redissolve the aluminum hydroxide.

-

Extraction and Purification: Extract the product with chloroform. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Phenyl(pyridin-3-yl)methanone.[3]

Reductive Amination to Phenyl(pyridin-3-yl)methanamine

The conversion of the ketone to the primary amine can be achieved through several established methods, such as catalytic hydrogenation or using a hydride reducing agent in the presence of an ammonia source.

Protocol (Catalytic Hydrogenation):

-

Dissolve Phenyl(pyridin-3-yl)methanone in a suitable solvent (e.g., ethanol) saturated with ammonia.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude Phenyl(pyridin-3-yl)methanamine.

-

Purify the product by column chromatography or recrystallization to obtain a sample of >98% purity, suitable for crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the crystallographic workflow.[4][5] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[4] For small organic molecules, several classical methods are employed.

Crystallization Methodologies

| Method | Description | Rationale & Causality |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film (e.g., Parafilm) to allow the solvent to evaporate slowly.[6] | This is the simplest method. The gradual increase in concentration as the solvent evaporates slowly brings the solution to a state of supersaturation, from which crystals can nucleate and grow. The choice of solvent is critical as it affects solubility and crystal packing.[6] |

| Solvent Layering (Liquid Diffusion) | The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent in which the compound is less soluble) is carefully layered on top. The two solvents must be miscible.[6] | Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystal growth. This method allows for very slow and controlled crystal formation.[6] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile anti-solvent.[7] | The anti-solvent vapor slowly diffuses into the compound's solution, gradually decreasing its solubility and promoting crystallization. This technique is effective for small sample quantities.[7] |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. | As the temperature decreases, the solubility of the compound typically drops, leading to supersaturation and crystallization. The rate of cooling is crucial; rapid cooling can cause the compound to precipitate as an amorphous solid or as a microcrystalline powder. |

Recommended Starting Protocol for Phenyl(pyridin-3-yl)methanamine:

-

Solvent Screening: Test the solubility of the purified amine in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Trial Setup: Based on solubility, set up crystallization trials using the methods above. A good starting point is slow evaporation from a moderately volatile solvent like ethanol or ethyl acetate. For solvent layering, a system like dichloromethane/hexane could be effective.

-

Observation: Monitor the trials under a microscope over several days to weeks for the appearance of single, well-formed crystals.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.[8][9]

Experimental Workflow

Caption: Workflow for preparing and collecting X-ray diffraction data.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop, which is then attached to a goniometer head.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[2] The crystal is rotated, and a series of diffraction images are collected on a detector.[10]

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of thousands of individual reflections. This is typically done using software integrated with the diffractometer control system, such as Bruker's APEX suite.[8]

Structure Solution and Refinement

The processed data (a reflection file, typically with an .hkl extension) is used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for small-molecule crystallography.[11]

Structure Determination and Refinement Workflow

Caption: Iterative workflow for solving and refining a crystal structure.

Step-by-Step Protocol:

-

Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS or SHELXT), which provides an initial model of the electron density and the positions of the heavier atoms (C, N).[11]

-

Initial Refinement: This initial model is refined against the experimental data using a least-squares minimization program like SHELXL.[12]

-

Model Building: A difference Fourier map is calculated, which reveals the positions of missing atoms, particularly hydrogen atoms. These are added to the model.[12]

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate model.

-

Iterative Refinement: Steps 2-4 are repeated iteratively until the model converges, meaning further refinement cycles do not significantly improve the fit between the calculated and observed diffraction data. Convergence is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

-

Validation: The final model is validated for geometric soundness and overall quality using tools like checkCIF.[13]

Data Analysis and Reporting

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[14] The CIF is a standard text file format that contains all the essential information about the crystal structure and the experiment.[15][16]

Key Crystallographic Data (Hypothetical)

The following table presents the kind of data that would be generated and reported in the CIF for Phenyl(pyridin-3-yl)methanamine.

| Parameter | Description | Expected Value/Information |

| Formula | Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | Molar Mass ( g/mol ) | 184.24 |

| Crystal System | One of seven crystal systems (e.g., Monoclinic) | To be determined |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų) | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| Calculated Density | Density (g/cm³) | To be determined |

| Radiation | X-ray source and wavelength (Å) | Mo Kα (λ = 0.71073) |

| Temperature | Data collection temperature (K) | 100(2) K |

| Reflections Collected | Total number of diffraction spots measured | e.g., 15000 |

| Independent Reflections | Number of unique reflections after symmetry averaging | e.g., 3000 |

| Final R indices [I>2σ(I)] | R1, wR2 (%) | R1 < 0.05, wR2 < 0.10 |

| Goodness-of-fit on F² | S | ~1.0 |

Data Deposition

To ensure scientific integrity and allow for verification and reuse of the data, the final CIF should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[17][18]

Deposition Protocol:

-

Prepare the final CIF, ensuring it contains all relevant experimental details and the final refined structural model.[14]

-

Use the CCDC's online deposition service to upload the CIF.[19][20][21]

-

The service will validate the file and provide a unique CCDC deposition number. This number should be included in any publication reporting the crystal structure.

Conclusion

This guide has outlined a comprehensive and technically sound methodology for determining the crystal structure of Phenyl(pyridin-3-yl)methanamine. By following a rigorous workflow encompassing synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality, publishable crystal structure. This atomic-level information is invaluable for understanding the molecule's properties and for guiding future research in drug discovery and materials science.

References

-

Deposit a Structure in the CSD - CCDC. (n.d.). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]

-

Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]

-

Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved from [Link]

-

A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

-

(IUCr) Crystallographic software list. (n.d.). Retrieved from [Link]

-

crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1). Retrieved from [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Retrieved from [Link]

-

The SHELX package - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Crystallography Software - RCSB PDB. (2023, February 15). Retrieved from [Link]

-

Short Guide to CIFs - CCDC. (n.d.). Retrieved from [Link]

-

Single Crystal X-ray Diffraction Software - Bruker. (n.d.). Retrieved from [Link]

-

How to deposit a structure in the CSD - CCDC. (n.d.). Retrieved from [Link]

-

X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois. (n.d.). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]

-

Crystal structure refinement with SHELXL - PMC - NIH. (n.d.). Retrieved from [Link]

-

Accessing (raw) chemical data: a peek into the CIF format. - Henry Rzepa's Blog. (n.d.). Retrieved from [Link]

-

ShelXle Tutorial solving and refining crystal structures - YouTube. (2020, August 14). Retrieved from [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). Retrieved from [Link]

-

SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

-

A Guide to CIF for Authors - International Union of Crystallography. (n.d.). Retrieved from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (n.d.).

-

X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved from [Link]

-

Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). (n.d.). Retrieved from [Link]

-

Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]

-

Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1 ) - Angene Chemical. (n.d.). Retrieved from [Link]

-

3-benzoylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

phenyl-pyridin-3-ylmethanone - 5424-19-1, C12H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. CrystalDiffract: Introduction [crystalmaker.com]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. SC-XRD Software | Bruker [bruker.com]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. An Easy Structure - Sucrose [xray.uky.edu]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. iucr.org [iucr.org]

- 16. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 19. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 20. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of Phenyl(pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Phenyl(pyridin-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The following sections will delve into the solubility and stability characteristics of this compound, offering both theoretical understanding and practical methodologies for its assessment. The insights provided herein are grounded in established scientific principles and aim to equip researchers with the necessary knowledge for effective formulation and development strategies.

Introduction: The Chemical Landscape of Phenyl(pyridin-3-yl)methanamine

Phenyl(pyridin-3-yl)methanamine features a unique structural combination of a basic pyridine ring and a phenyl group attached to a central aminomethyl linker. This architecture imparts a specific set of physicochemical properties that are crucial for its behavior in biological and pharmaceutical systems. The presence of the pyridine nitrogen and the primary amine group suggests a propensity for hydrogen bonding and a pH-dependent solubility profile. Conversely, the aromatic rings introduce a degree of lipophilicity, influencing its solubility in organic media and potential for membrane permeability.

A thorough understanding of the solubility and stability of Phenyl(pyridin-3-yl)methanamine is paramount for its advancement as a potential therapeutic agent. These parameters directly impact its bioavailability, formulation feasibility, and shelf-life. This guide will, therefore, provide a detailed exploration of these characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of the related compound, pyridin-3-ylmethanamine, is presented below to provide a foundational understanding. While specific experimental data for Phenyl(pyridin-3-yl)methanamine is not extensively available in public literature, we can infer certain characteristics based on its structure and the properties of its parent amine.

| Property | Value (for pyridin-3-ylmethanamine) | Inferred Implications for Phenyl(pyridin-3-yl)methanamine |

| Molecular Formula | C6H8N2 | C12H12N2 |

| Molecular Weight | 108.14 g/mol [1] | 184.24 g/mol |

| Melting Point | -21 °C (lit.)[2][3] | Expected to be a solid at room temperature with a higher melting point due to increased molecular weight and symmetry. |

| Boiling Point | 226 °C (lit.)[2] | Expected to have a significantly higher boiling point. |

| Density | 1.062 g/mL at 25 °C (lit.)[3] | Likely to have a similar or slightly higher density. |

| Water Solubility | Freely Soluble / Fully Miscible[3][4] | The addition of the phenyl group will increase lipophilicity and likely decrease aqueous solubility compared to pyridin-3-ylmethanamine. However, the basic amine and pyridine nitrogen will still allow for aqueous solubility, especially at lower pH. |

| logP (Octanol/Water) | -0.32[2] | Expected to have a higher logP value, indicating greater lipophilicity. |

| pKa | Not explicitly found for Phenyl(pyridin-3-yl)methanamine. The pKa of the pyridinium ion is typically around 5.2, and for a primary aminium ion, it is around 10.6. | The presence of two basic centers (pyridine and primary amine) will result in two pKa values. The exact values will be influenced by the electronic effects of the phenyl and pyridyl groups. |

Solubility Profile: A Deeper Dive

The solubility of Phenyl(pyridin-3-yl)methanamine is a critical determinant of its absorption and distribution in biological systems. Due to its amphiphilic nature, its solubility will be highly dependent on the solvent system and the pH of the aqueous medium.

Aqueous Solubility

The presence of the basic primary amine and the pyridine ring suggests that Phenyl(pyridin-3-yl)methanamine will exhibit pH-dependent aqueous solubility. At acidic pH, both nitrogen atoms will be protonated, forming a dicationic species that will be highly soluble in water. As the pH increases, the primary amine will be deprotonated first, followed by the pyridine nitrogen, leading to a decrease in aqueous solubility.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

This protocol outlines a standard procedure for determining the kinetic solubility of a compound in an aqueous buffer.

Figure 1: Workflow for Kinetic Aqueous Solubility Assessment.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Phenyl(pyridin-3-yl)methanamine in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: To a 96-well plate, add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Filtration: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV-Vis spectrophotometry, against a standard curve prepared in the same buffer/DMSO mixture.

-

Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Solubility in Organic Solvents

Given the presence of the phenyl and pyridine rings, Phenyl(pyridin-3-yl)methanamine is expected to be soluble in common organic solvents. The related compound, pyridin-3-ylmethanamine, is soluble in chloroform, ethyl acetate, and methanol[4]. It is reasonable to expect that Phenyl(pyridin-3-yl)methanamine will also exhibit good solubility in these and other polar organic solvents.

Stability Assessment: Ensuring Molecular Integrity